molecular formula C22H19ClFN5O3 B2564175 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 922056-99-3

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2564175
CAS No.: 922056-99-3
M. Wt: 455.87
InChI Key: NALRPQYJSQOQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-chlorobenzyl group at position 5 and a 2-(2-fluorophenoxy)acetamide moiety at position 1. This scaffold is of interest due to its structural similarity to bioactive compounds targeting kinases or other enzymes, as seen in patent applications (e.g., ). The 4-chlorobenzyl and 2-fluorophenoxy groups are critical for modulating electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O3/c23-16-7-5-15(6-8-16)12-28-14-26-21-17(22(28)31)11-27-29(21)10-9-25-20(30)13-32-19-4-2-1-3-18(19)24/h1-8,11,14H,9-10,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALRPQYJSQOQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The presence of a fluorophenoxy group and a chlorobenzyl moiety contributes to its pharmacological profile.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC19H19ClF N3O2
Molecular Weight367.82 g/mol

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine scaffold is particularly noted for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of this scaffold can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, studies have reported that similar pyrazolo derivatives can inhibit key enzymes involved in cancer metabolism and proliferation, such as:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission in neurodegenerative conditions.
  • Urease : The inhibition of urease has implications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Antibacterial Activity

Compounds related to this compound have exhibited antibacterial properties against various strains. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective inhibition at low concentrations .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that the compound may exhibit favorable absorption characteristics; however, detailed pharmacokinetic studies are necessary to confirm these findings.

Toxicological assessments indicate that compounds within this class may present risks concerning liver and kidney function if not properly evaluated in vivo. Therefore, comprehensive toxicological studies are essential before clinical applications can be considered.

Case Studies and Research Findings

Several case studies have been documented regarding the biological activity of related compounds:

  • Case Study on Anticancer Properties : A study involving a series of pyrazolo derivatives demonstrated significant cytotoxic effects on breast cancer cells with IC50 values ranging from 0.5 to 5 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Enzyme Inhibition Study : Research focused on urease inhibitors derived from pyrazolo compounds reported IC50 values lower than 10 µM against H. pylori, suggesting their potential as therapeutic agents for gastric ulcers .
  • Antibacterial Efficacy : In vitro testing showed that related compounds had an inhibitory effect on bacterial growth with significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Benzyl Substituent Phenoxy Substituent Molecular Formula* Molecular Weight (g/mol)* Key Differences/Properties
Target Compound 4-chloro 2-fluoro C₂₃H₂₀ClFN₄O₃ 478.89 Reference compound for comparison
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide () 4-methyl 2,4-dichloro C₂₄H₂₂Cl₂N₄O₃ 509.36 Increased hydrophobicity due to Cl substitution; reduced polarity
Example 83 () N/A 3-fluoro-4-isopropoxy C₃₄H₃₂F₂N₄O₄ 618.65 Dimethylamino group enhances solubility; chromenone moiety introduces π-stacking potential
Example 53 () N/A 2-fluoro C₃₂H₂₈F₂N₆O₃ 589.1 Sulfonamide group improves metabolic stability; isopropyl tail alters steric bulk

*Calculated using ChemSpider or PubChem tools where explicit data were unavailable in evidence.

Halogen Substituent Effects

  • Chlorine vs. The 2-fluorophenoxy group offers moderate electronegativity and improved metabolic resistance over non-halogenated analogs .
  • Dichlorophenoxy (): The 2,4-dichlorophenoxy substituent introduces greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Functional Group Modifications

  • Acetamide vs. Sulfonamide () : The sulfonamide group in Example 53 enhances hydrogen-bonding capacity and metabolic stability compared to the acetamide in the target compound .
  • Chromenone Moiety (): The addition of a chromenone ring in Example 83 introduces planar aromaticity, likely enhancing π-π interactions in biological targets .

NMR Analysis ()

  • NMR studies of pyrazolo[3,4-d]pyrimidinone derivatives reveal that substituents in regions A (positions 39–44) and B (positions 29–36) cause significant chemical shift variations, indicating altered electronic environments (Figure 6 in ). The target compound’s 2-fluorophenoxy group would perturb shifts in these regions compared to dichloro or methyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.